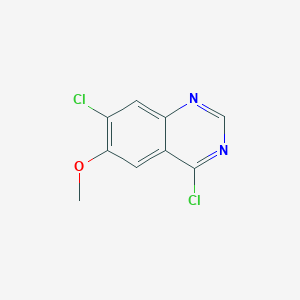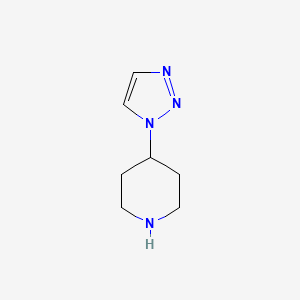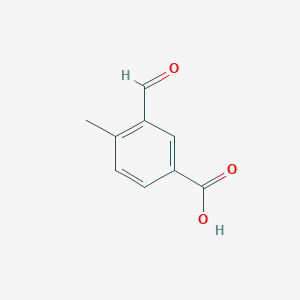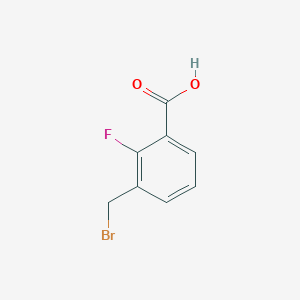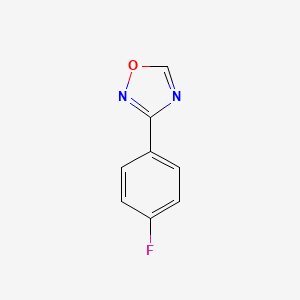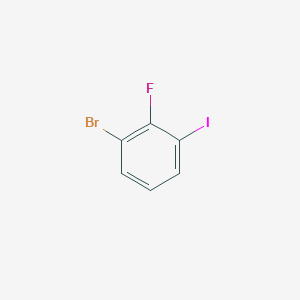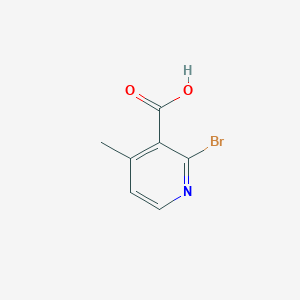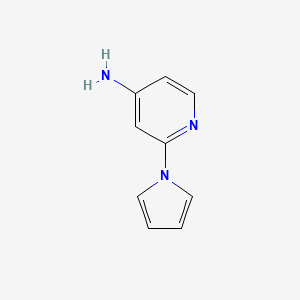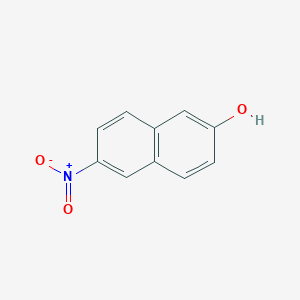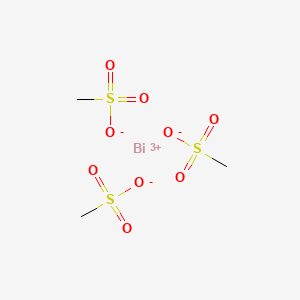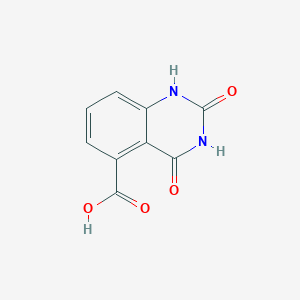
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
描述
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
作用机制
Target of Action
The primary target of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is a key enzyme in the proline biosynthesis pathway and is consistently upregulated across multiple cancer types .
Mode of Action
The compound interacts with PYCR1 by blocking both the P5C substrate pocket and the NAD(P)H binding site . This inhibits the enzyme’s activity, disrupting the proline biosynthesis pathway .
Biochemical Pathways
The disruption of the proline biosynthesis pathway affects the metabolic rewiring of cancer cells . Proline plays a crucial role in cell proliferation, survival, and adaptation to stress, particularly in cancer cells . Therefore, inhibiting PYCR1 can have significant downstream effects on cancer cell metabolism .
Pharmacokinetics
Its molecular weight (20616) and solid physical form suggest that it may have good bioavailability .
Result of Action
The inhibition of PYCR1 by this compound can lead to the disruption of proline biosynthesis, potentially leading to the suppression of cancer cell proliferation and survival .
生化分析
Biochemical Properties
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis. The compound acts as an inhibitor of PYCR1, affecting the enzyme’s activity and thereby influencing proline metabolism . Additionally, it forms hydrogen bonds with neighboring pyrimidine rings and acid groups, contributing to its biochemical stability .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PYCR1 can lead to alterations in proline levels, which are critical for cell growth and survival . This compound also affects the expression of genes involved in metabolic pathways, further impacting cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of PYCR1, inhibiting its activity and thereby reducing proline synthesis . This inhibition can lead to a decrease in proline levels, affecting various cellular processes. Additionally, the compound’s ability to form hydrogen bonds with other molecules contributes to its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a melting point exceeding 320°C . Its stability can be affected by environmental factors such as temperature and pH. Long-term studies have shown that the compound can degrade over time, leading to changes in its biochemical activity. These changes can impact its effectiveness in inhibiting PYCR1 and other biochemical targets.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PYCR1 without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, including disruptions in proline metabolism and cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PYCR1, affecting proline biosynthesis . The compound’s inhibition of PYCR1 leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, it may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution can affect its localization and accumulation within specific tissues, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can impact its interactions with biomolecules and its overall inhibitory effects on enzymes such as PYCR1 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
化学反应分析
Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
科学研究应用
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Quinazoline: The parent compound, which forms the basis for various derivatives.
Dihydroquinazoline: A reduced form of quinazoline with different chemical properties.
Quinazoline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties
属性
IUPAC Name |
2,4-dioxo-1H-quinazoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-6-4(8(13)14)2-1-3-5(6)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHPRNIZXNTHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598991 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-10-6 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



